![molecular formula C21H25FeN3O3-6 B14463843 N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is a complex organometallic compound It features a unique structure that combines an iron center with a cyclopentadienyl ligand and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: Cyclopenta-1,3-diene is synthesized through the dimerization of acetylene in the presence of a catalyst.
Coordination to Iron: The cyclopentadienyl ligand is then coordinated to an iron center, usually through a reaction with iron pentacarbonyl or ferrocene.
Attachment of the Butanamide Moiety: The butanamide moiety is introduced through a series of condensation reactions involving the appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand or the butanamide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
科学研究应用
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioinorganic model compound.
作用机制
The mechanism of action of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center acts as a Lewis acid, activating substrates for nucleophilic attack. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity. Molecular targets include enzymes and other proteins, where the compound can inhibit or modulate their activity.
相似化合物的比较
Similar Compounds
Ferrocene: An organometallic compound with a similar cyclopentadienyl-iron structure but lacking the butanamide moiety.
Iron Pentacarbonyl: A simpler iron complex used in various catalytic applications.
Cyclopentadienyl Iron Dicarbonyl Dimer: Another iron complex with cyclopentadienyl ligands, used in catalysis and materials science.
Uniqueness
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is unique due to its combination of a cyclopentadienyl ligand and a butanamide moiety, which imparts distinct reactivity and potential applications. The presence of the butanamide moiety allows for additional interactions with biological molecules, making it a promising candidate for medicinal chemistry research.
属性
分子式 |
C21H25FeN3O3-6 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C16H24N3O3.C5H.Fe/c17-14(20)10-12-19-16(22)9-4-11-18-15(21)8-3-7-13-5-1-2-6-13;1-2-4-5-3-1;/h1-2,5-6H,3-4,7-12H2,(H2,17,20)(H,18,21)(H,19,22);1H;/q-1;-5; |
InChI 键 |
OJCOQXHQDMGYTK-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.C1=C[C-](C=C1)CCCC(=O)NCCCC(=O)NCCC(=O)N.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



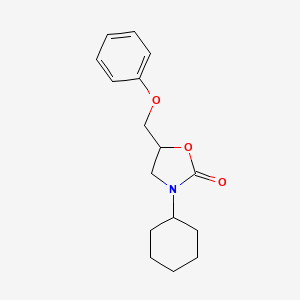
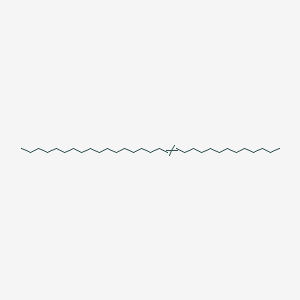

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
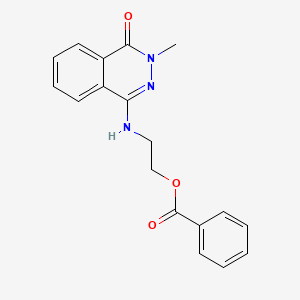
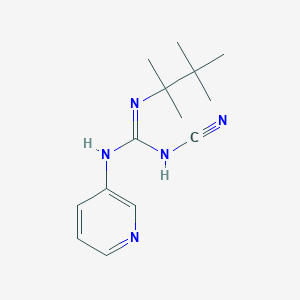
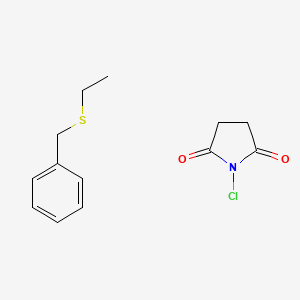
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)



